molecular formula C7H16ClNS B6162850 2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers CAS No. 2007916-23-4

2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers

Cat. No. B6162850
CAS RN: 2007916-23-4
M. Wt: 181.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylthian-4-amine hydrochloride (abbreviated as 2,6-DMTHA-HCl) is an organic compound consisting of two diastereomers, (2R,6R)-2,6-dimethylthian-4-amine hydrochloride and (2S,6S)-2,6-dimethylthian-4-amine hydrochloride. It is a colorless, crystalline solid that is slightly soluble in water and has a melting point of 142-144°C. 2,6-DMTHA-HCl is used in a variety of scientific research applications, such as drug development, biochemistry, and pharmacology.

Scientific Research Applications

2,6-DMTHA-HCl is used in a variety of scientific research applications. It is used in drug development, biochemistry, and pharmacology. In drug development, 2,6-DMTHA-HCl is used to study the effects of drugs on the body. In biochemistry, it is used to study the structure and function of proteins, nucleic acids, and other macromolecules. In pharmacology, it is used to study the effects of drugs on the body, and to develop new drugs.

Mechanism of Action

2,6-DMTHA-HCl is believed to act on the central nervous system by inhibiting the reuptake of serotonin and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can lead to increased alertness, improved mood, and improved cognitive performance.
Biochemical and Physiological Effects
2,6-DMTHA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, improve mood, and improve cognitive performance. It has also been shown to reduce anxiety, reduce stress, and improve sleep quality. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 2,6-DMTHA-HCl in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound, making it suitable for use in long-term experiments. However, it is not suitable for use in experiments involving cell cultures, as it is toxic to cells.

Future Directions

The use of 2,6-DMTHA-HCl in scientific research has a number of potential future directions. One potential direction is the use of 2,6-DMTHA-HCl in drug development. It could be used to study the effects of drugs on the body, and to develop new drugs. Additionally, it could be used to study the structure and function of proteins, nucleic acids, and other macromolecules. Finally, it could be used to study the effects of drugs on the body, and to develop new drugs with improved efficacy and fewer side effects.

Synthesis Methods

2,6-DMTHA-HCl can be synthesized from 2,6-dimethylthiophene-4-carboxylic acid and hydrochloric acid. This reaction is carried out in a two-step process. First, the carboxylic acid is treated with hydrochloric acid to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to avoid oxidation and polymerization of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dimethylthian-4-amine hydrochloride involves the reaction of 2,6-dimethylthiophene with ammonia followed by quaternization with methyl iodide and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2,6-dimethylthiophene", "ammonia", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "2,6-dimethylthiophene is reacted with ammonia in the presence of a catalyst to form 2,6-dimethylthian-4-amine.", "The resulting amine is then quaternized with methyl iodide to form the corresponding quaternary ammonium salt.", "The quaternary ammonium salt is then reacted with hydrochloric acid to form the desired product, 2,6-dimethylthian-4-amine hydrochloride, which is a mixture of diastereomers." ] }

CAS RN

2007916-23-4

Product Name

2,6-dimethylthian-4-amine hydrochloride, Mixture of diastereomers

Molecular Formula

C7H16ClNS

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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